molecular formula C19H15N3O3S B3016069 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B3016069
M. Wt: 365.4 g/mol
InChI Key: HUHGLJIKNHWNBN-UHFFFAOYSA-N
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Description

NLRP3-IN-13 is a small molecule inhibitor that targets the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic protein complex that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, the NLRP3 inflammasome triggers the activation of caspase-1, leading to the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, and inducing pyroptosis, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of NLRP3-IN-13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-13 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert NLRP3-IN-13 into reduced forms with different chemical properties.

    Substitution: NLRP3-IN-13 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

NLRP3-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of NLRP3 inhibitors.

    Biology: Employed in cellular and molecular biology research to investigate the role of the NLRP3 inflammasome in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as gout, type 2 diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome.

Mechanism of Action

NLRP3-IN-13 exerts its effects by binding to the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the activation of caspase-1, thereby reducing the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18. The compound also interferes with the signaling pathways involved in pyroptosis, ultimately mitigating the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.

    CY-09: A small molecule inhibitor targeting the NLRP3 inflammasome.

    OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.

Uniqueness of NLRP3-IN-13

NLRP3-IN-13 is unique due to its specific binding affinity and selectivity for the NLRP3 protein. It has shown promising results in preclinical studies, demonstrating potent inhibition of the NLRP3 inflammasome with minimal off-target effects. This makes it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHGLJIKNHWNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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